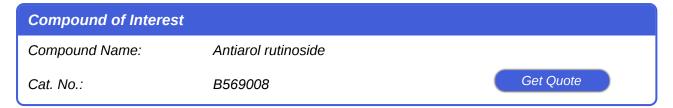


Antiarol Rutinoside: A Comprehensive Technical Review of Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiarol rutinoside, a naturally occurring phenolic glycoside, has emerged as a compound of interest in the field of pharmacology. Primarily isolated from the bark of Pinus yunnanensis, with presence also noted in Mallotus microcarpus and Antiaris africana, this molecule possesses a unique chemical structure that suggests a range of biological activities. This technical guide provides a comprehensive review of the current, albeit limited, scientific literature on antiarol rutinoside. It details its physicochemical properties and delves into its potential therapeutic applications by drawing parallels with structurally similar flavonoid rutinosides. This paper aims to serve as a foundational resource for researchers and professionals in drug development by summarizing existing knowledge and identifying key areas for future investigation. Due to the nascent stage of research on this specific compound, this review extrapolates potential mechanisms and quantitative data from closely related molecules to illustrate its therapeutic promise, while clearly indicating the need for direct empirical validation.

Introduction

Antiarol rutinoside (CAS No. 261351-23-9) is a flavonoid glycoside with the molecular formula C₂₁H₃₂O₁₃ and a molecular weight of 492.47 g/mol .[1][2] Its structure features a substituted aromatic core linked to a rutinose sugar moiety. Flavonoid rutinosides as a class are known to exhibit a variety of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities. While direct research on **antiarol rutinoside** is sparse,



the body of evidence for related compounds suggests that it may hold significant therapeutic potential. This guide will synthesize the available information and provide a framework for its further exploration.

Physicochemical Properties

A summary of the key physicochemical properties of **antiarol rutinoside** is presented in Table 1. This data is essential for its handling, formulation, and for the design of future pharmacological studies.

Property	Value	Reference
Molecular Formula	C21H32O13	[1][2]
Molecular Weight	492.47 g/mol	[1][2]
CAS Number	261351-23-9	[1]
Natural Sources	Pinus yunnanensis (bark), Mallotus microcarpus, Antiaris africana	[3]

Table 1: Physicochemical Properties of **Antiarol Rutinoside**

Potential Biological Activities and Mechanisms of Action

Direct experimental data on the biological activities of **antiarol rutinoside** is not extensively available in the current literature. However, based on the well-documented activities of structurally similar flavonoid rutinosides, such as kaempferol-3-O-rutinoside and quercetin-3-O-rutinoside (rutin), we can infer its potential pharmacological profile.

Anti-inflammatory Activity

Flavonoid rutinosides are known to possess potent anti-inflammatory properties. This activity is often mediated through the inhibition of key inflammatory pathways.

Signaling Pathway:

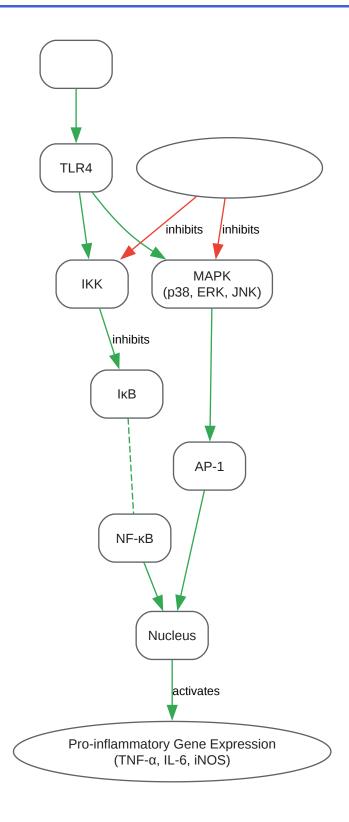


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A likely mechanism of action for the anti-inflammatory effects of **antiarol rutinoside** involves the downregulation of the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways become activated, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), and interleukin-6 (IL-6). Flavonoid rutinosides have been shown to inhibit the phosphorylation of key proteins in these pathways, thereby reducing the inflammatory cascade.





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Figure 1: Inferred anti-inflammatory signaling pathway of antiarol rutinoside.

Quantitative Data from Related Compounds:



The following table summarizes the inhibitory effects of related flavonoid rutinosides on nitric oxide (NO) production, a key inflammatory mediator.

Compound	Cell Line	Stimulant	IC50 (μM)	Reference
Kaempferol-3-O- rutinoside	RAW 264.7	LPS	~20	[4]
Quercetin-3-O- rutinoside (Rutin)	RAW 264.7	LPS	>100	[4]

Table 2: Inhibitory Concentration (IC50) of Related Flavonoid Rutinosides on NO Production

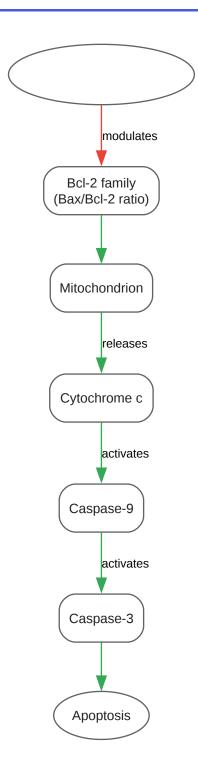
Cytotoxic Activity

Several flavonoid glycosides have demonstrated cytotoxic activity against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell death).

Signaling Pathway:

Apoptosis can be initiated through intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute cell death. Flavonoids can induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.





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Figure 2: Inferred apoptotic signaling pathway of antiarol rutinoside.

Quantitative Data from Related Compounds:



The cytotoxic potential of flavonoids is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against cancer cell lines.

Compound	Cell Line	IC ₅₀ (μM)	Reference
Hesperetin (aglycone of a rutinoside)	HL-60 (Leukemia)	~25	[2]
Naringenin (aglycone of a rutinoside)	HL-60 (Leukemia)	~50	[2]

Table 3: Cytotoxic Activity (IC50) of Structurally Related Flavonoid Aglycones

Antioxidant Activity

The phenolic structure of **antiarol rutinoside** suggests inherent antioxidant properties. Antioxidants can neutralize harmful free radicals, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.

Experimental Protocol: DPPH Radical Scavenging Assay

A common method to assess antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

- Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
- Sample preparation: Antiarol rutinoside is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.
- Reaction: The sample solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.
- Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
- Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.



- Calculation: The percentage of DPPH radical scavenging activity is calculated using the
 formula: % Inhibition = [(A_control A_sample) / A_control] * 100 where A_control is the
 absorbance of the DPPH solution without the sample, and A_sample is the absorbance of
 the DPPH solution with the sample.
- IC₅₀ determination: The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Antimicrobial Activity

Flavonoids have been reported to exhibit activity against a range of bacteria and fungi. The mechanism of action can involve the disruption of microbial cell membranes, inhibition of nucleic acid synthesis, or interference with metabolic pathways.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

- Microorganism preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable growth medium.
- Sample preparation: A serial dilution of **antiarol rutinoside** is prepared in the growth medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Incubation: The plate is incubated under appropriate conditions (temperature, time) for the growth of the microorganism.
- Observation: The wells are visually inspected for turbidity, indicating microbial growth. The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Quantitative Data from Related Compounds:



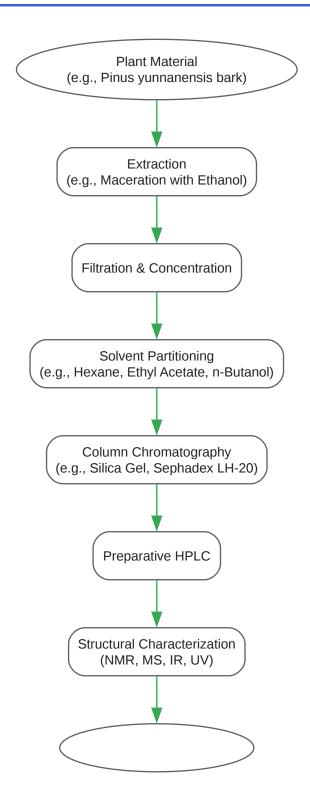
Compound Class	Microorganism	MIC (μg/mL)	Reference
Chalcones (Flavonoid precursors)	Staphylococcus aureus	31.25 - 125	[5]
Rhein (Anthraquinone)	Staphylococcus aureus	7.8 - 31.25	[6]

Table 4: Minimum Inhibitory Concentration (MIC) of Related Compound Classes

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **antiarol rutinoside** are not readily available. However, a general workflow can be constructed based on standard phytochemical procedures for flavonoid glycosides.





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Figure 3: General experimental workflow for the isolation of antiarol rutinoside.

Extraction and Isolation



- Plant Material Preparation: The bark of Pinus yunnanensis is collected, dried, and ground into a fine powder.
- Extraction: The powdered plant material is extracted with a suitable solvent, such as ethanol or methanol, at room temperature for an extended period (e.g., several days) with occasional agitation. This process is typically repeated multiple times to ensure complete extraction.
- Concentration: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
- Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. **Antiarol rutinoside**, being a glycoside, is expected to be enriched in the more polar fractions (e.g., ethyl acetate or n-butanol).
- Chromatographic Separation: The enriched fraction is subjected to various chromatographic techniques for further purification. This may include open column chromatography on silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

Structural Characterization

The structure of the isolated **antiarol rutinoside** is elucidated using a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR, along with 2D-NMR experiments (e.g., COSY, HSQC, HMBC), provide detailed information about the connectivity of atoms and the overall structure of the molecule.
- Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
- Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.



 Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the flavonoid chromophore.

Future Directions and Conclusion

The current body of scientific literature on **antiarol rutinoside** is limited, presenting a significant opportunity for further research. While its chemical structure and natural sources have been identified, a thorough investigation into its pharmacological properties is warranted.

Key areas for future research include:

- Comprehensive Biological Screening: Systematic in vitro and in vivo studies are needed to
 definitively establish the antioxidant, anti-inflammatory, cytotoxic, and antimicrobial activities
 of pure antiarol rutinoside.
- Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by antiarol rutinoside is crucial for understanding its therapeutic potential.
- Pharmacokinetic and Toxicological Profiling: In-depth studies on the absorption, distribution, metabolism, excretion (ADME), and toxicity of antiarol rutinoside are essential for its development as a potential therapeutic agent.
- Synthetic and Analogue Studies: The development of efficient synthetic routes to antiarol
 rutinoside and the creation of structural analogues could lead to the discovery of
 compounds with enhanced potency and improved pharmacokinetic properties.

In conclusion, **antiarol rutinoside** represents a promising natural product for drug discovery. By leveraging the knowledge of related flavonoid rutinosides and conducting rigorous scientific investigation, the full therapeutic potential of this compound can be unlocked. This technical guide serves as a starting point to stimulate and guide these future research endeavors.

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